2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one

Lipophilicity LogP Membrane permeability

Researchers requiring a lipophilic, thermally stable triazolone scaffold with differentiated aryl bromine handles often face limited sourcing options. 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one (CAS 106538-35-6) addresses this need: • Orthogonal cross-coupling: 2- and 4-position Br atoms enable iterative Pd-catalyzed library synthesis. • Enhanced membrane penetration: LogP 3.75, ~0.95 units higher than monochloro analogs, beneficial for CNS/intracellular targets. • Thermal resilience: bp 455 °C, flash point 229 °C, suitable for high-temperature transformations. Supplied with reliable batch consistency for SAR and agrochemical discovery programs.

Molecular Formula C14H9Br2N3O
Molecular Weight 395.05 g/mol
CAS No. 106538-35-6
Cat. No. B033961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one
CAS106538-35-6
Molecular FormulaC14H9Br2N3O
Molecular Weight395.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=O)N(N2)C3=C(C=C(C=C3)Br)Br
InChIInChI=1S/C14H9Br2N3O/c15-10-6-7-12(11(16)8-10)19-14(20)17-13(18-19)9-4-2-1-3-5-9/h1-8H,(H,17,18,20)
InChIKeyXZPYNEVOOICIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one: Overview


2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one (CAS 106538-35-6) is a synthetic heterocyclic compound belonging to the 1,2,4-triazol-3-one subclass, bearing a 2,4-dibromophenyl substituent at the N2 position and a phenyl group at the C5 position . With a molecular formula of C₁₄H₉Br₂N₃O and a molecular weight of 395.05 g·mol⁻¹, this brominated triazolone is primarily utilized as a research intermediate and scaffold in medicinal chemistry and agrochemical discovery programs . Its structural features—including the dibrominated aromatic ring and the triazolone core—confer distinct physicochemical properties such as a calculated LogP of 3.75 and a polar surface area (PSA) of 50.68 Ų, which influence its utility in structure-activity relationship (SAR) studies and further derivatization [1].

Why Generic Substitution Fails for 2,4-Dibromo Triazolone


Within the 1,2,4-triazol-3-one class, simple substitution of halogen atoms on the N2-phenyl ring is not trivial: the nature, number, and position of halogen atoms profoundly influence lipophilicity, electronic distribution, steric bulk, and metabolic stability. The 2,4-dibromo pattern in CAS 106538-35-6 produces a calculated LogP of 3.75—significantly higher than the monochloro analog (LogP ~2.8 for CAS 246848-58-8) and the unsubstituted parent—altering membrane permeability and target-binding characteristics [1]. Additionally, the two bromine atoms serve as synthetic handles for orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not available in dehalogenated or differently halogenated congeners [2]. Substituting this compound with a mono-halogen or dichloro variant without re-optimization of reaction conditions or biological assays can lead to divergent pharmacokinetic profiles, reduced synthetic utility, and non-comparable SAR data .

Quantitative Evidence Guide for 2,4-Dibromo Triazolone


Lipophilicity (LogP) vs. 2-Chloro Analog

The calculated LogP of 2-(2,4-dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one (3.75) exceeds that of its 2-chlorophenyl analog (CAS 246848-58-8, estimated LogP ~2.8) by approximately 0.95 log units, indicating markedly higher lipophilicity [1]. This quantifiable difference predicts superior passive membrane permeability but also potentially higher metabolic liability, making the dibromo derivative the preferred choice when target engagement requires increased hydrophobic interactions.

Lipophilicity LogP Membrane permeability Drug-likeness

Molecular Weight and PSA vs. Mono-Halogenated Analogs

The target compound possesses a molecular weight of 395.05 g·mol⁻¹ and a PSA of 50.68 Ų, compared to the 2-chlorophenyl analog (MW 271.70 g·mol⁻¹, PSA ~40-45 Ų estimated) [1]. The higher MW (+123.35 g·mol⁻¹) and PSA place the dibromo derivative closer to the upper boundary of Lipinski's Rule of Five, which may be advantageous for targets that benefit from larger, more polarizable ligands, such as protein-protein interaction inhibitors.

Molecular weight PSA Drug-likeness Physicochemical profiling

Dual Bromine Handles for Orthogonal Cross-Coupling

The presence of two aryl bromine atoms at the 2- and 4-positions of the N2-phenyl ring provides two chemically distinct sites for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling modular library synthesis [1]. In contrast, the monochloro analog (CAS 246848-58-8) offers only one halogen handle, and the fully dehalogenated parent offers none. This orthogonal reactivity is essential for generating diverse compound arrays from a single advanced intermediate.

Cross-coupling Synthetic handle Derivatization C-C bond formation

Thermal Stability Benchmarks

The target compound exhibits a boiling point of 455 °C at 760 mmHg and a flash point of 229 °C [1]. These thermal stability benchmarks are elevated relative to typical small-molecule heterocycles, owing to the heavy bromine substitution. While direct comparator data for the 2-chloro analog are limited in the open literature (chemsrc lists a boiling point of 386.5 °C for CAS 246848-58-8 ), the ~68 °C higher boiling point of the dibromo derivative suggests enhanced thermal robustness, which can be advantageous for high-temperature reaction conditions or accelerated stability testing in formulation development.

Thermal stability Boiling point Flash point Storage

Antimicrobial Activity: Brominated vs. Chlorinated Triazolones

While no direct head-to-head antimicrobial data for CAS 106538-35-6 versus its chlorinated analogs have been published in primary literature, class-level SAR studies on 1,2,4-triazol-3-ones indicate that bromine substitution can enhance antifungal and antibacterial potency relative to chlorine, attributed to increased polarizability and halogen bonding interactions [1]. A related study on triazolium salts found that replacement of a 2,4-dichlorophenyl group with a 2,4-dibromophenyl group modulated antifungal activity, though the direction of effect was compound-dependent [2]. Users should verify target-specific activity through their own screening campaigns.

Antimicrobial Antifungal Triazolone SAR

Application Scenarios for 2,4-Dibromo Triazolone


Enhanced Lipophilicity for CNS or Intracellular Targets

Programs targeting intracellular enzymes or CNS receptors can leverage the LogP of 3.75 to improve blood-brain barrier penetration or membrane crossing relative to less lipophilic triazolone analogs [1]. The dibromo substitution provides a quantifiable ~0.95 LogP increase over the monochloro comparator.

Compound Library Diversification via Sequential Cross-Coupling

The two chemically differentiated aryl bromine atoms (2- and 4-positions) allow iterative Pd-catalyzed coupling reactions to generate structurally diverse libraries from a single purchased intermediate [2]. This is not achievable with mono-halogenated or dehalogenated triazolone analogs.

Agrochemical Discovery: Halogen-Dependent Bioactivity

Given the class-level precedent for brominated triazoles in antifungal and insecticidal applications, CAS 106538-35-6 serves as a suitable scaffold for SAR exploration in crop protection, where alterations in halogen substitution pattern are known to modulate potency and selectivity [3].

High-Temperature Reaction Development and Stability Studies

With a boiling point of 455 °C and a flash point of 229 °C, this compound withstands high-temperature synthetic transformations and accelerated storage conditions better than lower-boiling chlorinated analogs, making it suitable for processes requiring thermal resilience [1].

Quote Request

Request a Quote for 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.